3-Bromo-6-chloro-2,4-dimethyl-5-nitropyridine
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Overview
Description
3-Bromo-6-chloro-2,4-dimethyl-5-nitropyridine is a heterocyclic aromatic compound with the molecular formula C7H6BrClN2O2 It is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-2,4-dimethyl-5-nitropyridine typically involves multi-step reactions starting from readily available pyridine derivatives. One common method involves the nitration of 2,4-dimethylpyridine followed by halogenation to introduce the bromine and chlorine atoms. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired substitution pattern on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the hazardous reagents and conditions safely.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-2,4-dimethyl-5-nitropyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizers like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Various substituted pyridines depending on the nucleophile used.
Reduction: 3-Bromo-6-chloro-2,4-dimethyl-5-aminopyridine.
Oxidation: this compound-2-carboxylic acid.
Scientific Research Applications
3-Bromo-6-chloro-2,4-dimethyl-5-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-2,4-dimethyl-5-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group suggests potential for redox reactions, which could be involved in its bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-chloro-6-methyl-5-nitropyridine
- 3-Bromo-5-nitropyridine
- 2-Bromo-5-nitropyridine
Uniqueness
3-Bromo-6-chloro-2,4-dimethyl-5-nitropyridine is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The combination of bromine, chlorine, and nitro groups on the pyridine ring provides a distinct set of chemical properties that can be leveraged in various applications.
Properties
IUPAC Name |
5-bromo-2-chloro-4,6-dimethyl-3-nitropyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClN2O2/c1-3-5(8)4(2)10-7(9)6(3)11(12)13/h1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVFNQKLNOBJEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Br)C)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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